molecular formula C9H17NO B046125 (Octahydro-indolizin-8-YL)-methanol CAS No. 111975-29-2

(Octahydro-indolizin-8-YL)-methanol

Cat. No. B046125
M. Wt: 155.24 g/mol
InChI Key: DATGBSBEMJWBMW-UHFFFAOYSA-N
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Description

“(Octahydro-indolizin-8-YL)-methanol” is a chemical compound with the molecular formula C9H17NO . It contains a total of 29 bonds, including 12 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Synthesis Analysis

The synthesis of indolizines, which include “(Octahydro-indolizin-8-YL)-methanol”, has been a topic of research. Recent advances in the synthesis of indolizines have revealed new strategies, such as transition metal-catalyzed reactions and approaches based on oxidative coupling .


Molecular Structure Analysis

The molecular structure of “(Octahydro-indolizin-8-YL)-methanol” includes a five-membered ring, a six-membered ring, and a nine-membered ring. It also contains a tertiary amine (aliphatic), a hydroxyl group, and a primary alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Octahydro-indolizin-8-YL)-methanol” include a molecular weight of 404.52900 . Other properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

  • Catalysis and Chemical Synthesis :

    • The synthesis of (S)-α-diphenyl-(indolin-2-yl)methanol serves as an excellent catalyst for borane reduction of prochiral ketones to chiral secondary alcohols, such as acetophenone, in high optical purity (Martens et al., 1992).
    • Enantioselective synthesis of octahydroindolizine (indolizidine) alcohol through enzymatic resolution can lead to amine building blocks, which have significant applications in the pharmaceutical industry (Zhang et al., 2017).
  • Applications of Methanol :

    • Methanol is identified as a promising building block for complex chemical structures and a clean-burning fuel with potential for hydrogen storage and conservation (Dalena et al., 2018).
    • Iridium-catalyzed direct C-C coupling of methanol with allenes produces higher alcohols with all-carbon quaternary centers, demonstrating methanol's use in fine chemical synthesis (Moran et al., 2011).
    • In automotive applications, high compression ratio methanol use increases engine power and brake thermal efficiency while reducing CO, CO2, and NOx emissions (Çelik et al., 2011).
  • Biomedical and Environmental Research :

    • Optical Coherence Tomography (OCT) is useful in evaluating retinal edema and nerve fiber swelling in methanol-induced retinal toxicity (Fujihara et al., 2006).
    • Methanol impacts lipid dynamics, influencing the structure-function relationship associated with bilayer composition and affecting lipid asymmetry (Nguyen et al., 2019).
    • Methanol acts as a "smart" molecule in studying the surface sites of metal oxide catalysts, such as ceria nanocrystals, with defined surface planes (Wu et al., 2012).
  • Pharmaceutical Research :

    • Indolizidine derivatives like octahydro-indolizin-8-YL are structurally related to pharmaceutically interesting agents, making them promising models for future drug design (Katzsch et al., 2019).
    • Novel indolizine derivatives show unprecedented inhibitory activity on human farnesyltransferase, with potential applications in antipsychotic drugs (Dumea et al., 2014).

Future Directions

The future directions for research on “(Octahydro-indolizin-8-YL)-methanol” and similar compounds could involve exploring their diverse biological activities and potential therapeutic applications .

properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATGBSBEMJWBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CCCN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553441
Record name (Octahydroindolizin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Octahydro-indolizin-8-YL)-methanol

CAS RN

111975-29-2
Record name (Octahydroindolizin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Octahydro-indolizin-8-YL)-methanol
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(Octahydro-indolizin-8-YL)-methanol
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(Octahydro-indolizin-8-YL)-methanol
Reactant of Route 4
(Octahydro-indolizin-8-YL)-methanol
Reactant of Route 5
(Octahydro-indolizin-8-YL)-methanol
Reactant of Route 6
(Octahydro-indolizin-8-YL)-methanol

Citations

For This Compound
1
Citations
C Agami, L Dechoux, S Hebbe, C Ménard - Tetrahedron, 2004 - Elsevier
Chiral non-racemic bicyclic lactams , derived from (R)- and (S)-phenylglycinol, were used in the enantioselective synthesis of (−)-lupinine and 5-epitashiromine, respectively. The …
Number of citations: 52 www.sciencedirect.com

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